2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
IUPAC Nomenclature and Systematic Identification
The compound this compound is systematically identified through multiple chemical databases and nomenclature systems. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its core structural framework consisting of a fused imidazole-pyrimidine bicyclic system. The Chemical Abstracts Service has assigned the registry number 74944-29-9 to this compound, providing a unique identifier for chemical databases and regulatory documentation.
The compound is also known by several synonymous designations, including Imidazo[1,2-a]pyrimidine-3-carboxaldehyde,2-phenyl- and 2-PHENYL-IMIDAZO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE. The MDL number MFCD06255242 serves as an additional catalog identifier in chemical supplier databases. These multiple identification systems ensure comprehensive tracking and referencing across various chemical information platforms and commercial sources.
The PubChem Compound Identifier 4737024 provides database access to detailed chemical information and computational properties. This systematic identification framework facilitates accurate communication among researchers and enables precise chemical literature searches and database queries.
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 74944-29-9 | |
| PubChem Compound Identifier | 4737024 | |
| MDL Number | MFCD06255242 | |
| ChemicalBook Number | CB1251698 |
Molecular Architecture and Bonding Patterns
The molecular architecture of this compound is characterized by the molecular formula C13H9N3O, with a molecular weight of 223.23 grams per mole. The structural framework consists of a bicyclic imidazopyrimidine core system where the imidazole ring is fused to a pyrimidine ring in a [1,2-a] configuration. This fusion pattern creates a planar aromatic system that serves as the foundational scaffold for the molecule.
The phenyl substituent at position 2 introduces additional aromatic character and extends the conjugated system through the imidazole ring. The carbaldehyde functional group at position 3 provides a significant electrophilic center, creating potential for various chemical interactions and reactions. The presence of three nitrogen atoms within the bicyclic system contributes to the molecule's basicity and hydrogen bonding potential.
Nuclear magnetic resonance spectroscopic analysis reveals specific carbon chemical shifts that provide insight into the electronic environment of different molecular regions. The carbon-13 nuclear magnetic resonance spectrum shows characteristic resonances at 179.26 parts per million for the aldehyde carbon, confirming the carbonyl functionality. Additional resonances appear at 157.90 and 147.51 parts per million for carbons in the imidazopyrimidine system, reflecting the aromatic character of the fused ring system.
The aromatic carbons of the phenyl ring exhibit chemical shifts in the range of 128.36 to 132.32 parts per million, consistent with typical aromatic carbon environments. The systematic pattern of chemical shifts provides a fingerprint for structural identification and confirms the proposed molecular architecture.
| Structural Feature | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Aldehyde Carbon | 179.26 | CHO |
| Imidazopyrimidine Carbons | 157.90, 147.51 | C8a/C2 |
| Phenyl Ring Carbons | 128.36-132.32 | Aromatic CH |
Crystallographic Analysis and Spatial Configuration
While specific crystallographic data for this compound is limited in the available literature, structural insights can be derived from related compounds in the imidazopyrimidine family. The spatial configuration of similar bicyclic systems demonstrates that the imidazole and pyrimidine rings maintain coplanarity due to their fused nature, creating a rigid aromatic framework.
The phenyl substituent typically adopts an orientation that minimizes steric interactions while allowing for potential π-π stacking interactions in the solid state. In related 2-phenylimidazo compounds, dihedral angles between the bicyclic core and phenyl ring range from approximately 28 to 37 degrees, indicating a twisted conformation that balances conjugative effects with steric considerations.
The aldehyde functional group at position 3 introduces conformational considerations related to the orientation of the carbonyl group relative to the bicyclic system. Computational studies on related angular electron-withdrawing groups at position 3 suggest that the thermodynamically favored conformation places the oxygen atom oriented toward the hydrogen at position 5 of the imidazopyrimidine core. This arrangement enables potential intramolecular hydrogen bonding interactions that stabilize the molecular conformation.
Intermolecular packing patterns in related compounds demonstrate the importance of π-π stacking interactions between aromatic systems and potential hydrogen bonding involving the aldehyde functionality. These non-covalent interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility characteristics.
Comparative Structural Analysis with Related Imidazopyrimidine Derivatives
Comparative analysis with structurally related imidazopyrimidine derivatives provides valuable insights into the structural features that distinguish this compound from other members of this chemical family. The base compound 2-phenylimidazo[1,2-a]pyrimidine, with molecular formula C12H9N3, lacks the aldehyde functionality and demonstrates how the carbonyl group influences molecular properties.
The addition of the aldehyde group increases the molecular weight by 28 atomic mass units (from 195.22 to 223.23 grams per mole) and introduces significant polarity to the molecule. This structural modification affects both the electronic distribution and the potential for intermolecular interactions compared to the unsubstituted base compound.
Comparison with the carboxylic acid analog, 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (C14H10N2O2), reveals the impact of different electron-withdrawing groups at position 3. While both compounds feature carbonyl functionality, the carboxylic acid derivative possesses additional hydrogen bonding capability through the hydroxyl group and demonstrates different acid-base properties.
The nitroso derivative 3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine (C12H8N4O) provides another point of comparison, sharing the same core structure but featuring a nitroso group instead of an aldehyde. This compound has a molecular weight of 224.22 grams per mole, nearly identical to the aldehyde derivative, but exhibits different electronic properties due to the nitrogen-oxygen bond in the nitroso functionality.
Analysis of collision cross section data from ion mobility spectrometry reveals how structural modifications affect molecular size and shape in the gas phase. The aldehyde derivative shows a predicted collision cross section of approximately 151.1 Ų for the protonated molecular ion, intermediate between smaller derivatives and larger substituted analogs.
| Compound | Molecular Formula | Molecular Weight | Key Functional Group |
|---|---|---|---|
| This compound | C13H9N3O | 223.23 | Aldehyde |
| 2-phenylimidazo[1,2-a]pyrimidine | C12H9N3 | 195.22 | None |
| 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | C14H10N2O2 | 238.24 | Carboxylic acid |
| 3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine | C12H8N4O | 224.22 | Nitroso |
The systematic comparison demonstrates that the aldehyde functionality in this compound represents a unique balance of electrophilic reactivity and structural stability within the imidazopyrimidine family. The compound maintains the aromatic stability of the bicyclic core while introducing the versatile reactivity associated with aldehyde chemistry, making it a valuable intermediate for further synthetic transformations and potential pharmaceutical applications.
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-9-11-12(10-5-2-1-3-6-10)15-13-14-7-4-8-16(11)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDHZELVODHMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406107 | |
| Record name | 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74944-29-9 | |
| Record name | 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine
- This classical method uses the Vilsmeier-Haack reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
- 2-Phenylimidazo[1,2-a]pyridine is treated with this reagent to introduce the formyl group at the 3-position, yielding 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde.
- DMF (1.9 g, 26 mmol) is cooled to 0°C (273 K).
- POCl3 (4 g, 26 mmol) is added portionwise to DMF to form the Vilsmeier reagent.
- 2-Phenylimidazo[1,2-a]pyridine (10 mmol) is added, and the mixture is heated at 100°C (373 K) for 1 hour.
- The reaction mixture is neutralized at 0°C with sodium carbonate (Na2CO3) and extracted with dichloromethane.
- The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
- Purification by silica gel column chromatography affords the aldehyde in approximately 60% yield as a white solid.
- Straightforward procedure.
- Moderate to good yield (60%).
- Well-established and reproducible.
Reference: Meth-Cohn & Stanforth method adaptation.
One-Pot Synthesis via Condensation of Acetophenone, 2-Aminopyridine, and Ionic Liquid
- A novel, mild one-pot synthesis uses acetophenone, 2-aminopyridine, and 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) as a brominating agent.
- The reaction proceeds under solvent-free conditions with sodium carbonate as a base at room temperature.
- This method yields 2-phenylimidazo[1,2-a]pyridine derivatives, including the target aldehyde, efficiently.
- Acetophenone (2 mmol), [Bmim]Br3 (2 mmol), Na2CO3 (1.1 mmol), and 2-aminopyridine (2.4 mmol) are combined at room temperature.
- Reaction time is short (~40 minutes).
- Yields range from 72% to 89% depending on substituents on the acetophenone and aminopyridine.
| Entry | R1 (2-Aminopyridine Substituent) | R2 (Acetophenone Substituent) | Product Yield (%) | Melting Point (°C) | Literature MP (°C) |
|---|---|---|---|---|---|
| 1 | H | Phenyl (C6H5) | 82 | 136–137 | 136–137 |
| 4 | H | p-Fluoro (p-FC6H4) | 89 | 164–165 | 165–166 |
| 5 | H | p-Chloro (p-ClC6H4) | 86 | 201–202 | 201 |
| 9 | 5-Chloro | Phenyl (C6H5) | 81 | 205–206 | 204–206 |
| 16 | 5-Methyl | p-Chloro (p-ClC6H4) | 81 | 140–141 | 239–240 |
Note: The table shows selected entries from a broader study demonstrating the method's versatility.
- Environmentally benign (solvent-free).
- Mild conditions (room temperature).
- Short reaction times (~40 min).
- Higher yields compared to traditional methods.
- Broad substrate scope including various substituted acetophenones and aminopyridines.
Reference: One-pot synthesis study by Li et al..
Alternative Routes and Related Preparations
While direct preparation of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is less documented, related synthetic routes to imidazo[1,2-a]pyridine derivatives provide insight:
Acid Hydrolysis and Functional Group Transformations: Patents describe multi-step syntheses involving nitrile hydrolysis to carboxylic acids, activation with carbonyldiimidazole, and further amidation to yield related derivatives. These processes highlight the functional group interconversions possible on the imidazo[1,2-a]pyridine core but are more complex and less direct for aldehyde preparation.
Condensation of 2-Aminopyridine with α-Haloketones: A classical approach to imidazo[1,2-a]pyridines involves condensation with α-halocarbonyl compounds, though these reagents can be lachrymatory and less accessible. This method is less favored due to reagent limitations and harsher conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Vilsmeier-Haack Formylation | DMF, POCl3, 2-phenylimidazo[1,2-a]pyridine | 100°C, 1 h | ~60 | Well-known, straightforward | Moderate yield, uses corrosive reagents |
| One-Pot Ionic Liquid Method | Acetophenone, 2-aminopyridine, [Bmim]Br3, Na2CO3 | Room temp, solvent-free, ~40 min | 72–89 | Mild, fast, high yield, green | Requires ionic liquid synthesis, substrate scope |
| Multi-step Functionalization | Nitrile hydrolysis, CDI activation | Multiple steps | Variable | Access to diverse derivatives | Complex, longer synthesis |
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group participates in nucleophilic additions, particularly in Schiff base formation:
-
Schiff Base Synthesis :
Condensation with thiophene-2-carbaldehyde in ethanol at room temperature produces (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. The product is confirmed by ¹H NMR (δ 8.5 ppm for imine proton) and FT-IR (C=N stretch at 1620 cm⁻¹) .
Friedel–Crafts Acylation
Under FeBr₃ catalysis, the aldehyde group facilitates electrophilic substitution on aromatic systems:
-
Reaction with Benzaldehyde :
FeBr₃-mediated coupling with benzaldehyde generates 3-aroylimidazo[1,2-a]pyrimidines via a proposed Friedel–Crafts mechanism. The reaction proceeds through an intermediate acylium ion, yielding products with isolated yields up to 75% .
| Catalyst | Aldehyde | Product | Reaction Time | Yield |
|---|---|---|---|---|
| FeBr₃ | Benzaldehyde | 3-Benzoylimidazo[1,2-a]pyrimidine | 6 h | 65% |
Oxidative Coupling Reactions
In aerobic conditions, the aldehyde group undergoes oxidative coupling:
-
Formation of Bis-imidazopyrimidines :
Reaction with 4-methylbenzaldehyde in the presence of FeBr₃ and oxygen yields 3,3′-(p-tolylmethylene)bis(2-phenylimidazo[1,2-a]pyrimidine) via a tandem oxidation-alkylation pathway. The product is characterized by mass spectrometry (m/z 486.2) .
| Substrate | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| This compound | O₂ (air) | 3,3′-(p-Tolylmethylene)bis-imidazopyrimidine | 55% |
Microwave-Assisted Modifications
Green synthesis methods enhance reactivity:
-
Microwave Irradiation in Glycerol :
Microwave-assisted reactions in glycerol at 90°C enable rapid formylation and condensation without toxic solvents. This method reduces reaction times to 15–20 minutes with yields comparable to conventional heating .
| Method | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Conventional Heating | DMF | 90°C | 6 h | 70% |
| Microwave | Glycerol | 90°C | 20 min | 72% |
Structural and Spectroscopic Insights
Key spectral data for reaction products include:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in the development of novel therapeutic agents. Recent studies indicate that derivatives of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde possess significant biological activities, including antimicrobial and anticancer properties.
- Antiviral Activity : A study highlighted the design and synthesis of imidazo[1,2-a]pyrimidine Schiff base derivatives that exhibit strong binding affinities to the SARS-CoV-2 spike protein. The top compounds demonstrated potential as entrance inhibitors for the virus, suggesting a pathway for developing antiviral therapies against COVID-19 .
- Anticancer Properties : Research has indicated that imidazo[1,2-a]pyrimidine derivatives can inhibit cancer cell proliferation. For example, a compound synthesized from this compound showed significant cytotoxic effects against various cancer cell lines .
Synthetic Methodologies
The synthesis of this compound has been explored through various methods, emphasizing its versatility in chemical reactions.
- One-Pot Synthesis : A notable method involves the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone and 2-aminopyridine under solvent-free conditions. This method yielded high product efficiencies (up to 89%) and demonstrated environmental benefits by avoiding toxic solvents .
- Cascade Reactions : Another innovative approach utilizes gluconic acid as a promoter for cascade reactions involving 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with cyclohexane-1,3-dione. This method allows for the creation of novel fused compounds with potential pharmacological applications .
Biological Studies
The biological implications of this compound extend beyond antiviral and anticancer activities.
- ADMET Properties : Computational studies have assessed the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of synthesized derivatives. These studies suggest favorable drug-like characteristics, enhancing their potential for further development as therapeutic agents .
Data Summary
Mechanism of Action
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is structurally similar to other imidazo[1,2-a]pyrimidine derivatives, such as 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and 2-phenylimidazo[1,2-a]pyrazine-3-carbaldehyde. These compounds share the same core structure but differ in the heteroatoms present in the ring system. The presence of the carbaldehyde group in this compound imparts unique chemical and biological properties that distinguish it from its analogs.
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
2-Phenylimidazo[1,2-a]pyrazine-3-carbaldehyde
2-Phenylimidazo[1,2-a]thiazole-3-carbaldehyde
Biological Activity
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyrimidine derivatives with various reagents. One common method includes the use of Vilsmeier reagent for formylation, yielding the desired aldehyde with high purity and yield. The synthesis process can be summarized as follows:
- Starting Material : 2-phenylimidazo[1,2-a]pyrimidine.
- Reagents : Phosphoryl chloride (POCl3) and dimethylformamide (DMF).
- Conditions : Reaction at low temperatures followed by refluxing.
- Yield : Typically ranges from 78% to 90% depending on the specific conditions used .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that this compound can inhibit tumor cell growth across various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells and disrupts microtubule assembly, effectively acting as a tubulin polymerization inhibitor.
- IC50 Values : Reported IC50 values for certain derivatives range from 1.236 µM to 1.327 µM, indicating strong efficacy against cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Tested Pathogens : Various bacterial strains were used to assess the antimicrobial efficacy.
- Results : Some derivatives showed significant inhibition of bacterial growth, suggesting potential applications in treating infections .
Anti-inflammatory Properties
Studies have indicated that imidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory effects:
- Mechanism : The compounds modulate leukocyte functions and reduce inflammatory responses in vitro.
- Research Findings : Inflammatory responses induced by zymosan in animal models showed decreased leukocyte activity when treated with these compounds .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits tubulin polymerization | |
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Anti-inflammatory | Modulates leukocyte function |
Case Studies
Several case studies highlight the potential applications of this compound in therapeutic settings:
-
Study on Lung Cancer Cells :
- Objective : Evaluate the effects on A549 cells.
- Findings : The compound significantly inhibited cell proliferation and induced apoptosis via caspase activation.
-
Antimicrobial Efficacy Study :
- Objective : Assess the antimicrobial activity against E. coli and Staphylococcus aureus.
- Findings : Notable inhibition zones were observed, indicating strong antibacterial properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
